molecular formula C9H12ClNO2S B6271739 rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans CAS No. 1955493-89-6

rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans

Cat. No.: B6271739
CAS No.: 1955493-89-6
M. Wt: 233.72 g/mol
InChI Key: JVKMPYBKGPHUEY-LEUCUCNGSA-N
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Description

rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans: is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyrrolidine ring substituted with a thiophene group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a substitution reaction, where a halogenated thiophene reacts with the pyrrolidine ring.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the synthetic route for large-scale production, including the use of continuous flow reactors and automated synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrrolidine ring or the thiophene group, resulting in the formation of reduced derivatives.

    Substitution: The thiophene group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenated thiophenes and nucleophiles such as amines or alcohols are used under appropriate conditions.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrrolidine derivatives, reduced thiophene derivatives.

    Substitution Products: Functionalized thiophene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid
  • (2S,5S)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid
  • (2R,5R)-5-(furan-2-yl)pyrrolidine-2-carboxylic acid

Uniqueness

rac-(2R,5R)-5-(thiophen-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, trans is unique due to its specific stereochemistry and the presence of the thiophene group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

1955493-89-6

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

(2S,5S)-5-thiophen-2-ylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)7-4-3-6(10-7)8-2-1-5-13-8;/h1-2,5-7,10H,3-4H2,(H,11,12);1H/t6-,7-;/m0./s1

InChI Key

JVKMPYBKGPHUEY-LEUCUCNGSA-N

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CS2)C(=O)O.Cl

Canonical SMILES

C1CC(NC1C2=CC=CS2)C(=O)O.Cl

Purity

95

Origin of Product

United States

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